Hyoscyamine sulfate

Übersicht

Beschreibung

Hyoscyamine sulfate is a medication used to treat various stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid . Hyoscyamine sulfate is sometimes used to reduce tremors and rigid muscles in people with symptoms of Parkinson’s disease . It is also used as a drying agent to control excessive salivation, runny nose, or excessive sweating .

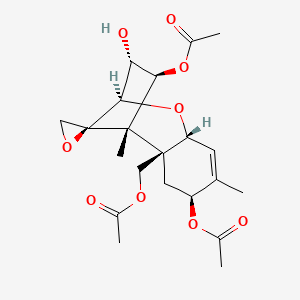

Molecular Structure Analysis

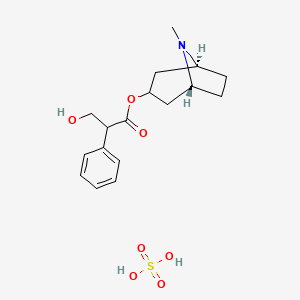

Hyoscyamine sulfate has the molecular formula C34H52N2O12S and a molecular weight of 712.85 . It is a derivative of (-)-Hycosamine, a natural compound that has inhibitory activity against cholinesterases .Chemical Reactions Analysis

Hyoscyamine sulfate inhibits specifically the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It also inhibits gastrointestinal propulsive motility and decreases gastric acid secretion .Physical And Chemical Properties Analysis

Hyoscyamine sulfate is a toxic solid with a melting point greater than 200°C . It is very soluble in water and sparingly soluble or soluble in ethanol (96 percent) . It has a specific rotation of -24° .Wissenschaftliche Forschungsanwendungen

Anticholinergic Properties in Colic Treatment

Hyoscyamine sulfate, a principal alkaloid component of belladonna, is a potent anticholinergic agent. It is often prescribed for treating colic in infants due to its anticholinergic properties. However, there have been cases of anticholinergic toxicity in infants following the administration of hyoscyamine drops for colic treatment, emphasizing the need for awareness of potential toxicity (Myers, Moro-Sutherland, & Shook, 1997).

Pharmacokinetics in Swine

Hyoscyamine sulfate is studied for its pharmacokinetic profile in swine models. This research is particularly relevant for optimizing treatments for organophosphorus (OP) poisoning. The concentration-time profiles of hyoscyamine, as well as its enantiomers, were analyzed in swine after intravenous administration of atropine sulfate, providing insights into its distribution, metabolism, and elimination (John, Mikler, Worek, & Thiermann, 2012).

Enantioselective Analysis

Research has been conducted on the enantioselective analysis of hyoscyamine sulfate, differentiating its levo and dextro isomers. This is critical because the therapeutic properties of hyoscyamine and atropine, a racemic mixture of these isomers, are believed to be primarily due to the levo isomer. A method for identifying and estimating these isomers has been developed, which is essential for ensuring the quality and efficacy of pharmaceutical products containing these compounds (Cieri, 2005).

Antioxidant Activity and Tropane Alkaloid Production

Hyoscyamine sulfate has been studied in the context of enhancing tropane alkaloid production in hairy root cultures of Hyoscyamus reticulatus. Acetylsalicylic acid treatment significantly enhanced the activity of certain enzymes and resulted in higher accumulation of hyoscyamine, indicating that such treatments can be applied to increase commercial tropane alkaloid production (Norozi, Hosseini, Jafari, Farjaminezhad, & Palazón, 2018).

Treatment of Parkinsonism

Hyoscyamine sulfate's application extends to the treatment of Parkinsonism. This research stems from the discovery of the effectiveness of hyoscine and other alkaloids like hyoscyamine in alleviating Parkinsonism symptoms. The therapeutic potential of these compounds, despite the variable manifestation of the disease, highlights the significance of hyoscyamine in neurological treatments (Gair & Ducey, 1950).

Safety and Hazards

Hyoscyamine sulfate can cause serious side effects, including anxiety, confusion, hallucinations, unusual thoughts or behavior, weakness, memory problems, slurred speech, problems with balance or muscle movement, and diarrhea . It can also cause heart palpitations . It is advised not to use hyoscyamine sulfate if you have urination problems, a stomach or bowel obstruction, severe ulcerative colitis, glaucoma, or myasthenia gravis . It is also recommended to avoid becoming overheated or dehydrated during exercise and in hot weather, as hyoscyamine sulfate can decrease sweating and you may be more prone to heat stroke .

Eigenschaften

IUPAC Name |

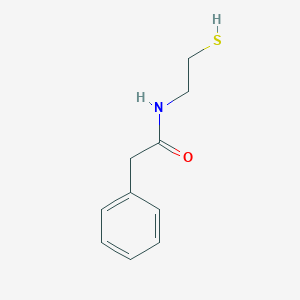

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPODMEGSXHC-ZZJGABIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyoscyamine sulfate | |

CAS RN |

2472-17-5, 55-48-1 | |

| Record name | Atropine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)

![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)